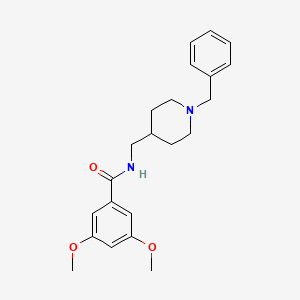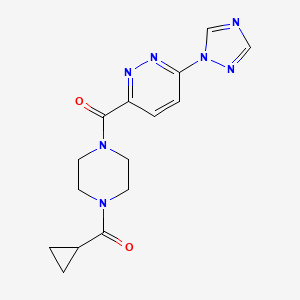
N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Sigma-2 Receptor Probe Development
N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide and its analogs have been explored for their affinity to sigma-2 receptors, which are implicated in various neurological disorders and cancer. Jinbin Xu et al. (2005) synthesized and evaluated conformationally flexible benzamide analogues, showing that specific compounds have high affinity for sigma-2 receptors, indicating their potential as probes for studying these receptors in vitro.
Chemokine Receptor Antagonism
Another research application involves the synthesis and characterization of benzamide derivatives as potent chemokine receptor antagonists, as demonstrated by Yang Hong et al. (2015). These compounds, through their structural modifications, target specific receptors involved in inflammatory processes, suggesting their utility in developing therapeutic agents.
Metabolic Studies
Metabolic pathways of benzamide compounds, including those related to this compound, have been investigated. D. Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and metabolic fate of these substances.
Material Science Applications
In the realm of material science, benzamide derivatives have been utilized in the synthesis and characterization of novel materials. M. Butt et al. (2005) reported on the synthesis of aromatic polyimides using benzamide derivatives, highlighting their importance in creating high-performance polymers with potential applications in electronics and coatings.
Pharmacokinetic and Toxicological Studies
Research has also focused on the pharmacokinetic profiles and toxicological aspects of benzamide derivatives. For instance, J. Poklis et al. (2014) developed methods for detecting and quantifying specific benzamide derivatives in biological samples, essential for understanding their distribution, metabolism, and potential toxic effects.
Mécanisme D'action
While the exact mechanism of action for “N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide” is not specified, it is known that similar compounds, such as donepezil, are potent acetylcholinesterase inhibitors . These inhibitors affect acetylcholine levels in the brain and are broadly used to treat Alzheimer’s .
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Scientists are attempting to develop hybrid molecules and multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets . This could lead to the development of new potential medications for diseases like Alzheimer’s .
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQBLKRIHAXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)
![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)


![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)
![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)
![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2939374.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939376.png)

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)